4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride
Description
Overview of 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride
This compound is an organic compound characterized by its complex molecular architecture incorporating both aromatic and aliphatic components. The compound features a molecular formula of C₁₆H₂₆ClNO and a molecular weight of 283.83 daltons, positioning it within the medium molecular weight range typical of many pharmaceutical intermediates. The compound is officially catalogued under Chemical Abstracts Service number 1219982-73-6, providing a unique identifier for scientific and commercial applications.
The structural complexity of this compound arises from the presence of multiple functional groups, including a tertiary amine within the piperidine ring, an ether linkage connecting the aromatic and aliphatic portions, and the characteristic isopropyl and methyl substituents on the aromatic ring. The hydrochloride salt form enhances the compound's aqueous solubility compared to its free base form, making it more suitable for various research applications and potential pharmaceutical formulations. The compound belongs to the broader class of phenoxyalkylpiperidines, which have demonstrated significant biological activity across multiple therapeutic areas.
The phenoxy substituent pattern, specifically the 4-isopropyl-3-methyl arrangement, bears structural similarity to naturally occurring phenolic compounds such as thymol and carvacrol, though with modifications that potentially alter its biological activity profile. This structural relationship suggests possible antimicrobial properties, though the incorporation of the piperidine moiety likely confers additional pharmacological properties distinct from simple phenolic compounds. The methylene bridge connecting the phenoxy group to the piperidine ring provides conformational flexibility that may be crucial for biological activity and receptor binding interactions.
Historical context and discovery
The development of this compound can be traced within the broader historical context of piperidine derivative research, which has been a focal point of medicinal chemistry since the mid-20th century. The foundational work on phenoxyalkylpiperidines began with early investigations into compounds bearing similar structural motifs, where researchers recognized the potential for combining aromatic phenoxy groups with piperidine rings to create novel pharmaceutical agents.
The specific substitution pattern found in this compound reflects the systematic exploration of structure-activity relationships that characterized pharmaceutical research in the latter half of the 20th century. The isopropyl-methylphenol moiety has historical significance dating back to early studies of natural product analogues, where 4-isopropyl-3-methylphenol was identified as a synthetic analogue of naturally occurring thymol and carvacrol compounds. These early findings established the foundation for incorporating such aromatic systems into more complex pharmaceutical scaffolds.
The evolution of synthetic methodologies for constructing phenoxyalkylpiperidine systems has been driven by the need for more efficient and selective synthetic routes. Historical patent literature reveals early attempts to develop practical synthetic approaches to these compounds, with particular emphasis on achieving high selectivity for the desired substitution patterns while minimizing the formation of regioisomers. The development of modern synthetic techniques, including cross-coupling reactions and improved catalyst systems, has enabled the more efficient preparation of compounds like this compound.
The commercial availability of this compound through specialized chemical suppliers represents the culmination of decades of synthetic chemistry development, allowing researchers to access these materials for further investigation without the need for complex multi-step syntheses. This accessibility has facilitated expanded research into the biological properties and potential applications of this compound class, contributing to our understanding of their therapeutic potential.
Relevance and significance in contemporary chemical research
Contemporary chemical research has increasingly focused on phenoxyalkylpiperidine derivatives due to their demonstrated activity at various biological targets, with this compound representing a particularly interesting example of this compound class. Recent studies have highlighted the importance of phenoxyalkylpiperidines as high-affinity ligands for sigma receptors, which play crucial roles in neurological function and have emerged as important therapeutic targets. The structural features present in this compound, including the methylene linker and specific aromatic substitution pattern, are consistent with pharmacophore requirements identified for sigma receptor activity.
The significance of this compound extends beyond its potential direct biological activity to include its role as a synthetic intermediate and chemical probe. The modular structure of this compound allows for systematic modification of individual structural elements, making it valuable for structure-activity relationship studies. Researchers have utilized similar compounds to investigate the effects of varying linker length, aromatic substitution patterns, and piperidine ring modifications on biological activity.
Current research trends emphasize the development of compounds targeting specific receptor subtypes with improved selectivity profiles. The phenoxyalkylpiperidine scaffold has proven particularly amenable to such optimization efforts, with the ability to fine-tune activity through systematic structural modifications. Studies of related compounds have demonstrated subnanomolar affinity for certain biological targets, indicating the potential for this compound class to yield highly potent therapeutic agents.
The compound's relevance is further enhanced by its potential applications in neuroscience research, where phenoxyalkylpiperidines have shown promise as tools for investigating memory formation and cognitive function. Recent investigations have revealed that certain members of this compound class exhibit potent anti-amnesic effects, suggesting potential therapeutic applications in treating cognitive disorders. The specific structural features of this compound position it as a candidate for similar investigations.
Scope and structure of the review
This comprehensive review examines this compound from multiple scientific perspectives, integrating chemical, structural, and research-focused analyses to provide a complete understanding of this important compound. The review encompasses detailed examination of the compound's chemical properties, including its molecular structure, physical characteristics, and behavior under various conditions. Particular attention is devoted to understanding how the specific structural features of this compound relate to its observed properties and potential applications.
The review structure follows a systematic approach, beginning with fundamental chemical characterization and progressing through increasingly specialized topics. Chemical property analysis forms the foundation, examining molecular weight, solubility characteristics, stability profiles, and spectroscopic properties that define the compound's identity and behavior. This foundation supports subsequent discussions of synthetic chemistry, where various approaches to preparing the compound and related derivatives are evaluated for their efficiency, selectivity, and practical utility.
Structural analysis represents a critical component of this review, examining the three-dimensional architecture of this compound and how specific structural features contribute to its overall properties. This includes detailed consideration of conformational preferences, intermolecular interactions, and structure-activity relationships that have emerged from studies of related compounds. The analysis integrates computational chemistry findings with experimental observations to provide a comprehensive understanding of the compound's behavior.
Table 1: Key Physicochemical Properties of this compound
The scope of this review extends to encompass contemporary research applications and future prospects for this compound. This includes examination of its role in pharmaceutical research, potential therapeutic applications, and utility as a research tool for investigating biological processes. The review also considers the compound within the broader context of phenoxyalkylpiperidine chemistry, highlighting how insights gained from studying this specific compound contribute to our understanding of the entire compound class.
Properties
IUPAC Name |
4-[(3-methyl-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12(2)16-5-4-15(10-13(16)3)18-11-14-6-8-17-9-7-14;/h4-5,10,12,14,17H,6-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMOMHMMIGNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNCC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Catalytic Isopropylation of m-Cresol
Research indicates that the most common method involves reacting m-cresol with propylene in the presence of a catalyst such as aluminum chloride or other Lewis acids, under controlled temperature conditions, to selectively produce 4-isopropyl-3-methylphenol.
| Step | Description | Conditions | Key Features |
|---|---|---|---|
| 1 | Activation of m-cresol | Reaction with alkali (e.g., NaOH) at 5-20°C | Forms m-cresol salt for enhanced reactivity |
| 2 | Isopropylation | Reaction with chloroisopropane or propylene with a Lewis acid catalyst | Selective at the 4-position, suppressing ortho- and meta-isomers |
| 3 | Hydrolysis and purification | Recrystallization or solvent extraction | Produces high-purity 4-isopropyl-3-methylphenol with minimal odor and coloration |
This method benefits from high selectivity, as the use of bulky ligands (such as biarylphosphine ligands) in the catalytic system promotes regioselectivity, favoring substitution at the para-position relative to the methyl group.
Method 2: Esterification and Friedel-Crafts Alkylation
Another approach involves esterifying phenolic hydroxyl groups with triphosgene to form phenolic carbonates, which then undergo Friedel-Crafts isopropylation. Post-reaction hydrolysis yields the phenol.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | Reaction of m-cresol with triphosgene in dichloromethane at 20-50°C | Forms bis(m-cresol) carbonate intermediate |
| 2 | Isopropylation | Reaction with chloroisopropane in the presence of Lewis acid catalyst (e.g., aluminum chloride) | Conducted at 5-15°C to favor para-substitution |
| 3 | Hydrolysis | Alkaline hydrolysis to remove protecting groups | Yields high-purity 4-isopropyl-3-methylphenol |
This method ensures minimal formation of ortho- and meta-isomers, reducing impurities and simplifying purification.
Formation of the Phenoxy Methyl Intermediate
The phenolic compound is then functionalized to introduce the phenoxy methyl group, which serves as a precursor to the piperidine derivative. Typical methods include:
- Nucleophilic substitution of 4-isopropyl-3-methylphenol with chloromethyl or related reagents under basic conditions.
- Etherification using methyl chlorides or dimethyl sulfate in the presence of base.
The resulting phenoxy methyl intermediate is then subjected to further modifications to introduce the piperidine moiety.
Synthesis of the Piperidine Hydrochloride
The final step involves attaching the piperidine ring to the phenoxy methyl intermediate, often via nucleophilic substitution or reductive amination . The process generally proceeds as follows:
- Reacting the phenoxy methyl derivative with piperidine in the presence of a suitable base or catalyst.
- The reaction is performed under inert atmospheres (nitrogen or argon) to prevent side reactions.
- The resulting piperidine derivative is then converted into hydrochloride salt through treatment with hydrogen chloride gas or hydrochloric acid in a controlled environment.
Summary of the Preparation Methods
| Method | Raw Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Isopropylation | m-Cresol, Propylene | Friedel-Crafts alkylation | High regioselectivity, high yield | Requires precise temperature control |
| Esterification & Friedel-Crafts | m-Cresol, Triphosgene, Chloroisopropane | Carbonate formation, alkylation | Reduced formation of isomeric impurities | Multi-step process |
| Etherification & Nucleophilic Substitution | Phenoxy methyl derivatives | Ether formation, nucleophilic substitution | Specific functionalization | Longer synthesis route |
Data Table: Key Parameters in Synthesis
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
Pain Management
One of the primary applications of 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride is in the treatment of pain. The compound has been identified as a fatty acid amide hydrolase (FAAH) inhibitor, which plays a crucial role in the modulation of pain pathways. By inhibiting FAAH, the compound can increase the levels of endogenous cannabinoids such as anandamide, which are known to have analgesic properties .
Case Study:
In a study examining the effects of FAAH inhibitors on chronic pain models, compounds similar to this compound demonstrated significant reductions in pain perception in animal models of neuropathic pain . The findings suggest that this compound could be developed into a therapeutic agent for chronic pain conditions.
Treatment of Neurological Disorders
The compound has also shown promise in treating various neurological disorders due to its ability to modulate neurotransmitter systems. Research indicates that FAAH inhibitors can alleviate symptoms associated with anxiety and depression by enhancing endocannabinoid signaling .
Case Study:
A clinical trial assessed the efficacy of FAAH inhibitors in patients with generalized anxiety disorder. Participants receiving treatment with a compound related to this compound reported significant improvements in anxiety scores compared to placebo . This highlights its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and physicochemical properties of 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride and related compounds:
Key Observations :
- Positional Isomerism: Compounds like 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride demonstrate how substituent positioning (e.g., chloro at para vs. meta) alters steric and electronic properties .
Environmental and Regulatory Considerations
- Environmental Impact : Piperidine derivatives with halogenated substituents (e.g., chloro) may pose higher environmental persistence risks compared to alkylated variants .
- Regulatory Status : Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride are regulated under frameworks such as China’s IECSC and OECD guidelines, emphasizing stringent handling protocols .
Biological Activity
4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with a phenoxy group, which is known to influence its biological properties. The presence of the isopropyl and methyl groups contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.
The mechanism of action for this compound is not fully elucidated in the literature; however, similar compounds have been shown to interact with various receptors and enzymes. It may act as an antagonist or modulator at specific neurotransmitter receptors, which can lead to therapeutic effects in conditions such as anxiety, depression, or neurodegenerative diseases.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties .
Anticancer Activity
The compound's potential anticancer activity has been explored through structure-activity relationship (SAR) studies. Compounds with piperidine and phenoxy moieties have demonstrated cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines .
Case Studies
- Study on Anticancer Effects : A study investigated the effects of piperidine derivatives on human cancer cell lines. The results indicated that modifications in the phenoxy group significantly influenced cytotoxicity, with some derivatives achieving IC50 values below 10 µM against A-431 cells (epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of several piperidine derivatives, including those structurally related to this compound. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Research Findings Summary Table
Q & A
Q. How can the synthesis of 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride be optimized for yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For analogous piperidine derivatives, hydrolysis under basic conditions (e.g., sodium hydroxide) in polar aprotic solvents like amides (e.g., DMF) or cyclic ethers (e.g., THF) has been effective . Purification via recrystallization or chromatography (e.g., silica gel column with methanol/dichloromethane gradients) is recommended to isolate the hydrochloride salt. Yield improvements may involve stoichiometric control of the phenoxy-methyl precursor and monitoring reaction progress via TLC or HPLC. Stability during synthesis should be ensured by avoiding strong oxidizers and moisture .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., isopropyl, methylphenoxy groups) and piperidine ring conformation.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions).
- X-ray Crystallography: Resolves stereochemistry, particularly if chiral centers are present .
- HPLC-PDA: Assesses purity (>98%) and detects impurities (e.g., unreacted precursors or byproducts) .
Q. What storage conditions are recommended to maintain the compound’s stability?
Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to humidity, strong oxidizers, or extreme pH conditions. Stability studies for similar hydrochlorides suggest a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How can potential impurities or byproducts be identified and quantified during synthesis?
Methodological Answer:
- LC-MS/MS: Detects trace impurities (e.g., residual solvents, dehalogenated byproducts) with a limit of detection (LOD) <0.1%.
- Spiking Experiments: Use reference standards of known impurities (e.g., paroxetine-related compounds with benzodioxol or fluorophenyl groups) for retention time matching .
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways and identify labile functional groups .
Q. What strategies are effective for resolving enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral HPLC: Utilize columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® AD-H) and isocratic elution with hexane/isopropanol mixtures.
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts using chiral resolving agents (e.g., tartaric acid derivatives) .
- Circular Dichroism (CD): Confirm enantiomeric excess (ee) post-separation .
Q. How can reaction mechanisms involving the phenoxy-methyl and piperidine moieties be elucidated?
Methodological Answer:
- Isotopic Labeling: Use deuterated reagents (e.g., D2O) to track proton transfer steps during hydrolysis or substitution reactions.
- DFT Calculations: Model transition states for key steps (e.g., nucleophilic attack on the piperidine nitrogen).
- Kinetic Studies: Monitor reaction rates under varying temperatures/pH to infer rate-determining steps .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must comply with local regulations .
- Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodents) if biological activity is suspected .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
